molecular formula C12H14FNO3 B1381471 Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 1374658-54-4

Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B1381471
CAS No.: 1374658-54-4
M. Wt: 239.24 g/mol
InChI Key: PRDGFXHPHNMFIJ-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H14FNO3 It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylate group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could yield an alcohol or a de-fluorinated product.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom may enhance the compound’s binding affinity or selectivity for these targets, while the azetidine ring may confer unique reactivity or stability.

Comparison with Similar Compounds

Similar Compounds

    Benzyl azetidine-1-carboxylate: Lacks the fluorine and hydroxymethyl groups, making it less reactive and potentially less biologically active.

    3-Fluoro-3-(hydroxymethyl)azetidine-1-carboxylate: Lacks the benzyl group, which may affect its solubility and reactivity.

    Benzyl 3-hydroxyazetidine-1-carboxylate: Lacks the fluorine atom, which may reduce its binding affinity for certain targets.

Uniqueness

Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is unique due to the presence of both the fluorine and hydroxymethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups with the azetidine ring and benzyl moiety makes this compound a versatile and valuable tool in scientific research.

Biological Activity

Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 3-position of the azetidine ring, which enhances its biological properties. The chemical structure can be represented as follows:

C12H14FNO3\text{C}_{12}\text{H}_{14}\text{FNO}_3

The fluorinated azetidine derivatives are known for their increased stability and reactivity, making them valuable in drug development.

The mechanism of action for this compound involves interactions with specific biological targets. The fluorine atom enhances hydrogen bonding capabilities, allowing for stronger interactions with enzymes and receptors. This can lead to modulation of various biological pathways, including those involved in neurological functions and cancer progression .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of azetidine have shown cytotoxic effects against various cancer cell lines. A related compound demonstrated an IC50 value of 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells . This suggests that this compound may exhibit similar or enhanced activity due to its structural modifications.

Compound Cell Line IC50 (nM)
This compoundHT-29 (Colon)~9
Related Azetidine DerivativeMCF-7 (Breast)~17

Neuroprotective Effects

The compound is also being explored for its neuroprotective properties. Studies indicate that fluorinated azetidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease . The unique structure allows for selective inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders.

Case Studies

Several case studies illustrate the compound's potential:

  • Study on Anticancer Activity : A recent investigation into azetidine derivatives revealed that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that this compound could be effective in cancer therapy .
  • Neuroprotection Research : Another study focused on the neuroprotective effects of fluorinated compounds showed promising results in reducing oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-12(9-15)7-14(8-12)11(16)17-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDGFXHPHNMFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
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Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
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Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

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